![molecular formula C6H2F9NO2 B1621844 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene CAS No. 306935-66-0](/img/structure/B1621844.png)
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene, also known as NFNH, is a fluorinated organic compound that has gained significant attention in the field of chemistry due to its unique properties. This compound has a high degree of fluorination, which makes it highly lipophilic and hydrophobic. It is also a potent nitrating agent, which makes it useful in the synthesis of various organic compounds. In
Scientific Research Applications
Microbial Degradation of Explosives
Research by Hawari et al. (2000) on the microbial degradation of explosives like TNT and RDX highlights the challenges and approaches in biodegrading nitroaromatic and nitramine explosives. This could suggest potential environmental or bioremediation applications for similarly structured compounds like "3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene" in degrading or processing explosive residues (Hawari et al., 2000).
Photocatalytic Activity for Degradation of Pollutants
The work by Huang et al. (2019) on phosphorus and oxygen co-doped graphitic carbon nitride for the enhanced photocatalytic degradation of pollutants could provide insights into how fluorinated nitro compounds might be used to improve photocatalytic materials for environmental cleanup applications (Huang et al., 2019).
Corrosion Inhibition
Verma et al. (2015) explored the use of nitro-substituted cyclohexene derivatives as corrosion inhibitors, suggesting that compounds with nitro groups might find applications in protecting metals against corrosion, an important consideration in industrial and engineering contexts (Verma et al., 2015).
Advanced Materials and Molecular Engineering
Diederich's study (2001) on carbon-rich acetylenic scaffolding for the construction of advanced materials could hint at the utility of fluorinated nitro compounds in designing novel materials with enhanced properties, such as optical or electronic applications (Diederich, 2001).
properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F9NO2/c7-3(8,1-2-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODFJDZXURKORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379713 | |
Record name | 1-(Nitroethenyl)perfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene | |
CAS RN |
306935-66-0 | |
Record name | 1-(Nitroethenyl)perfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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